Meteneprost
Overview
Description
Meteneprost is a synthetic derivative of prostaglandin E2, known for its uterine stimulant properties. It was initially developed by the All India Institute of Medical Sciences and has been studied for its potential use in medical abortion . The compound has a molecular formula of C23H38O4 and is recognized for its ability to induce uterine contractions .
Mechanism of Action
Target of Action
Meteneprost, also known as U 46785, is primarily used as a cervical dilator . It stimulates uterine contractions and dilates the cervical canal . .
Mode of Action
This compound interacts with its targets to stimulate uterine contractions and dilate the cervical canal This interaction results in changes at the cellular level, leading to the dilation of the cervix and contraction of the uterus
Result of Action
The primary result of this compound’s action is the stimulation of uterine contractions and dilation of the cervical canal This effect is utilized in medical procedures that require cervical dilation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
Meteneprost plays a significant role in biochemical reactions, particularly in the reproductive system. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins . This compound binds to prostaglandin receptors, leading to a cascade of biochemical reactions that result in its biological effects. The nature of these interactions involves the modulation of enzyme activity and the alteration of protein conformations.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive cells, this compound induces contractions and facilitates the expulsion of the embryo. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to prostaglandin receptors on the cell surface . This binding triggers a series of intracellular signaling pathways, including the activation of adenylate cyclase and the increase in cyclic AMP levels. These changes lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in the observed biological effects. This compound also inhibits the activity of certain enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces the desired biological responses without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and fever. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to prostaglandin synthesis and metabolism . It interacts with enzymes such as cyclooxygenases and prostaglandin synthases, influencing the levels of various metabolites. These interactions can alter metabolic flux and affect the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Meteneprost is synthesized through a series of chemical reactions involving the modification of prostaglandin E2. . The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Meteneprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of new molecules with potential therapeutic applications .
Scientific Research Applications
Meteneprost has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity and transformation of prostaglandin derivatives.
Biology: Investigated for its role in inducing uterine contractions and its potential use in reproductive health.
Comparison with Similar Compounds
Meteneprost is compared with other prostaglandin derivatives such as:
Misoprostol: Another prostaglandin E1 analog used for medical abortion and the treatment of gastric ulcers.
Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.
Uniqueness
This compound is unique due to its specific structural modifications, which confer an extended half-life and enhanced uterine stimulant properties compared to other prostaglandin derivatives .
List of Similar Compounds
- Misoprostol
- Gemeprost
- Dinoprostone (Prostaglandin E2)
- Carboprost
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-KTXJXPLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018145 | |
Record name | Meteneprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-35-2 | |
Record name | Meteneprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meteneprost [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meteneprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METENEPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary medical application of Meteneprost?
A1: this compound, a prostaglandin E2 analog, has been investigated for its use in facilitating cervical dilation prior to first-trimester surgical abortion. [, , , , , , , , , , , , ] Studies suggest that it can soften and dilate the cervix, potentially making the procedure safer and easier. [, , ]
Q2: Has this compound been investigated for use in combination with other medications?
A3: Yes, studies have explored using this compound alongside Mifepristone (RU 486) as an alternative to surgical abortion within the first 28 days of a missed menstrual period. [, ] Additionally, it was studied in conjunction with Mifepristone in early pregnancy termination, offering a potential alternative to aspiration. []
Q3: Are there any known drawbacks or limitations to using this compound for cervical dilation?
A4: While some studies suggest potential benefits of this compound, it's essential to note that it's not without limitations. Some studies reported uterine pain as a common side effect, although generally mild. [, ] Further research is necessary to fully understand the efficacy and safety profile of this compound compared to other available methods.
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